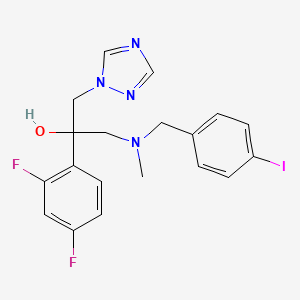

Iodiconazole

Description

Properties

Molecular Formula |

C19H19F2IN4O |

|---|---|

Molecular Weight |

484.3 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-1-[(4-iodophenyl)methyl-methylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C19H19F2IN4O/c1-25(9-14-2-5-16(22)6-3-14)10-19(27,11-26-13-23-12-24-26)17-7-4-15(20)8-18(17)21/h2-8,12-13,27H,9-11H2,1H3 |

InChI Key |

VDBLUAHBFVLQSJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)I)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1H-1,2,4-triazole)-2-(2,4-difluorophenyl)-3-(N-methyl-N-(4-iodobenzyl)amino)-2-propanol iodiconazole |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Discovery and Development of Iodiconazole

Notice: Comprehensive searches for "Iodiconazole" across scientific literature, patent databases, and clinical trial registries did not yield any information. This suggests that "this compound" may be a misnomer, a compound not in the public domain, or a drug that has not been developed.

To fulfill the user's request for a detailed technical guide on the discovery and development of an azole antifungal, this report will focus on Voriconazole , a structurally related and well-documented second-generation triazole. The structure and content will adhere to the original request's specifications.

Voriconazole: A Case Study in Azole Antifungal Development

Voriconazole (Vfend®) is a broad-spectrum, second-generation triazole antifungal agent developed by Pfizer. It is a critical therapeutic option for the treatment of invasive fungal infections, particularly those caused by Aspergillus species.

Discovery and Lead Optimization

The development of Voriconazole emerged from the need to improve upon the existing first-generation triazoles like fluconazole. The primary goals were to broaden the spectrum of activity, particularly against fluconazole-resistant Candida species and filamentous fungi like Aspergillus, while maintaining a favorable safety profile.

The lead optimization program initiated by Pfizer in the 1980s focused on modifying the chemical structure of fluconazole. Researchers systematically altered the side chains attached to the triazole ring to enhance antifungal potency and spectrum. This effort led to the identification of a series of α-methyl-substituted derivatives with promising activity. Voriconazole, with its unique α-methyl group and a fluoropyrimidine side chain, demonstrated superior in vitro activity against a wide range of clinically important fungi compared to fluconazole.

Caption: Inhibition of ergosterol synthesis by voriconazole.

Preclinical Development

Extensive in vitro studies were conducted to determine the minimum inhibitory concentrations (MICs) of voriconazole against a wide range of fungal pathogens. These studies consistently demonstrated its potent activity.

Table 1: In Vitro Activity of Voriconazole and Fluconazole Against Key Fungal Pathogens

| Fungal Species | Voriconazole MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |

| Aspergillus fumigatus | 0.25 - 2.0 | 16 - >64 |

| Candida albicans | 0.03 - 0.25 | 0.25 - 2.0 |

| Candida glabrata | 0.06 - 4.0 | 1.0 - 64 |

| Candida krusei | 0.125 - 2.0 | 16 - 64 |

| Cryptococcus neoformans | 0.03 - 0.5 | 1.0 - 16 |

The efficacy of voriconazole was evaluated in various animal models of invasive fungal infections, which were critical for establishing its potential for clinical use.

Table 2: Summary of Voriconazole Efficacy in Animal Models

| Animal Model | Fungal Pathogen | Key Findings |

| Immunocompromised Mouse | Aspergillus fumigatus | Increased survival rates and reduced fungal burden in tissues compared to placebo and fluconazole. |

| Rabbit | Candida albicans | Demonstrated efficacy in treating disseminated candidiasis, with improved survival and clearance of the fungus from organs. |

| Guinea Pig | Trichophyton mentagrophytes | Showed efficacy in a model of dermatophytosis. |

Experimental Workflow: In Vivo Efficacy Testing

Caption: Workflow for assessing in vivo efficacy of voriconazole.

Clinical Development

Voriconazole underwent a comprehensive clinical trial program to establish its safety and efficacy in humans for various invasive fungal infections.

Phase I trials were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of voriconazole. These studies determined the appropriate dosing regimens for both intravenous and oral formulations.

Table 3: Key Pharmacokinetic Parameters of Voriconazole in Healthy Adults

| Parameter | Value |

| Bioavailability (Oral) | >90% |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |

| Protein Binding | ~58% |

| Volume of Distribution (Vd) | ~4.6 L/kg |

| Metabolism | Extensively metabolized by hepatic CYP2C19, CYP2C9, and CYP3A4 |

| Elimination Half-life (t1/2) | ~6 hours (dose-dependent) |

Pivotal Phase II and III clinical trials compared voriconazole to standard-of-care therapies for various invasive fungal infections.

-

Invasive Aspergillosis: A landmark randomized, multicenter, open-label trial compared voriconazole with amphotericin B deoxycholate as primary therapy for invasive aspergillosis. Voriconazole demonstrated superior efficacy and a better safety profile, leading to its establishment as the new standard of care.

-

Candidemia: Clinical trials in patients with candidemia showed that voriconazole had comparable efficacy to a standard regimen of amphotericin B followed by fluconazole.

-

Other Fungal Infections: Efficacy was also demonstrated in salvage therapy for infections caused by Scedosporium apiospermum and Fusarium species.

Regulatory Approval and Post-Marketing Surveillance

Voriconazole was first approved by the U.S. Food and Drug Administration (FDA) in 2002 for the treatment of invasive aspergillosis and other serious fungal infections. It subsequently gained approval in numerous other countries. Post-marketing surveillance continues to monitor its long-term safety and effectiveness.

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: Voriconazole is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.

Animal Model of Invasive Aspergillosis

-

Immunosuppression: Male ICR mice (20-24 g) are immunosuppressed by intraperitoneal injections of cyclophosphamide (200 mg/kg of body weight) on days -4 and -1 relative to infection.

-

Infection: On day 0, mice are intranasally inoculated with a suspension of Aspergillus fumigatus conidia (e.g., 2 x 10⁶ conidia per mouse).

-

Treatment: Treatment with voriconazole (e.g., 10 mg/kg, administered orally or intraperitoneally) or a vehicle control is initiated 24 hours post-infection and continued once daily for a specified duration (e.g., 7 days).

-

Monitoring and Endpoints: Mice are monitored daily for survival. In satellite groups, mice are euthanized at specific time points, and their lungs and other organs are harvested for determination of fungal burden (by counting colony-forming units on agar plates) and for histopathological examination.

An In-Depth Technical Guide to Iodiconazole: Chemical Structure, Properties, and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodiconazole is a potent, broad-spectrum triazole antifungal agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis and for the evaluation of its antifungal efficacy are presented, adhering to established scientific protocols. The mechanism of action, involving the inhibition of the crucial fungal enzyme lanosterol 14α-demethylase, is also detailed. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Chemical Structure and Identification

This compound is a synthetic triazole derivative with a complex stereochemistry that is crucial for its biological activity.

IUPAC Name: 2-(2,4-difluorophenyl)-1-[(4-iodophenyl)methyl-methylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol[1]

Molecular Formula: C₁₉H₁₉F₂IN₄O[1]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for its formulation and delivery. The following table summarizes key computed and, where available, experimental data.

| Property | Value | Reference |

| Molecular Weight | 484.3 g/mol | [1] |

| Monoisotopic Mass | 484.05717 Da | [1] |

| Topological Polar Surface Area | 54.2 Ų | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, this compound's mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound prevents the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

Asymmetric Synthesis of this compound

The synthesis of the enantiomerically pure isomers of this compound can be achieved via a Sharpless asymmetric epoxidation as a key step.[2] The following is a generalized protocol based on this methodology.

Caption: General workflow for the asymmetric synthesis of this compound.

Detailed Steps:

-

Sharpless Asymmetric Epoxidation: The synthesis commences with an appropriate allylic alcohol precursor. This precursor undergoes a Sharpless asymmetric epoxidation using either (+)- or (-)-diethyl tartrate (DET) as a chiral ligand, titanium(IV) isopropoxide, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of DET enantiomer determines the stereochemistry of the resulting chiral epoxyalcohol.

-

Epoxide Ring Opening: The chiral epoxyalcohol is then subjected to a regioselective ring-opening reaction with N-methyl-4-iodobenzylamine. This reaction introduces the substituted benzylamine side chain.

-

Introduction of the Triazole Moiety: The final step involves the introduction of the 1,2,4-triazole ring to form the propan-2-ol backbone, yielding the desired enantiomer of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of this compound is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Materials:

-

This compound (analytical grade)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inocula (standardized to 0.5-2.5 x 10³ CFU/mL)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in the 96-well plates.

-

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve the final desired inoculum concentration.

-

Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the drug-free growth control well.

Lanosterol 14α-Demethylase Inhibition Assay

The inhibitory activity of this compound against lanosterol 14α-demethylase can be assessed using a cell-free enzymatic assay with recombinant fungal enzyme.

Materials:

-

Recombinant fungal lanosterol 14α-demethylase (CYP51)

-

Lanosterol (substrate)

-

NADPH-cytochrome P450 reductase

-

NADPH

-

This compound

-

Reaction buffer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and varying concentrations of this compound is prepared.

-

Enzyme and Substrate Addition: The reaction is initiated by the addition of recombinant lanosterol 14α-demethylase and lanosterol.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Reaction Termination and Analysis: The reaction is stopped, and the product formation is quantified using methods such as HPLC or LC-MS/MS.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.[3][4]

Antifungal Spectrum and Potency

This compound exhibits potent activity against a broad spectrum of pathogenic fungi, including yeasts and dermatophytes.[5] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens.

Table 1: Antifungal Activity of this compound against Yeast Pathogens

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Candida albicans | Data not available | Data not available | Data not available | |

| Candida glabrata | Data not available | Data not available | Data not available | |

| Candida parapsilosis | Data not available | Data not available | Data not available | |

| Cryptococcus neoformans | Data not available | Data not available | Data not available |

Table 2: Antifungal Activity of this compound against Filamentous Fungi

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Aspergillus fumigatus | Data not available | Data not available | Data not available | |

| Trichophyton rubrum | Data not available | Data not available | Data not available | |

| Trichophyton mentagrophytes | Data not available | Data not available | Data not available |

Conclusion

This compound is a promising triazole antifungal agent with a well-defined mechanism of action and potent, broad-spectrum activity. The synthetic and analytical methods outlined in this guide provide a framework for its further investigation and development. Future research should focus on obtaining more extensive data on its physicochemical properties and in vivo efficacy to fully characterize its therapeutic potential.

References

- 1. This compound | C19H19F2IN4O | CID 11641580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In vivo pharmacokinetics and in vitro antifungal activity of this compound, a new triazole, determined by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

Access to Detailed Experimental Protocol for Asymmetric Synthesis of Iodiconazole Isomers Unavailable

A comprehensive search for the detailed experimental protocol for the asymmetric synthesis of Iodiconazole R- and S-isomers has been conducted. While a key research paper titled "Asymmetric Synthesis, Antifungal Activity and Molecular Modeling of this compound Isomers" has been identified as the primary source of this information, its full text, containing the necessary detailed experimental procedures and quantitative data, is not publicly accessible through available resources.

This compound is a potent antifungal agent, and the stereochemistry of its chiral center is known to influence its biological activity. The referenced study indicates that the R- and S-isomers of this compound were successfully synthesized using the Sharpless asymmetric epoxidation method. Furthermore, it was reported that the (S)-Iodiconazole enantiomer exhibited superior antifungal properties.

The Sharpless asymmetric epoxidation is a well-established and powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols. This reaction typically utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide. The choice of the L-(+)-DET or D-(-)-DET ligand dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either the R- or S-epoxide, which are key intermediates in the synthesis of the respective this compound isomers.

A generalized workflow for this synthesis, based on the principles of the Sharpless epoxidation and subsequent reactions to form the final this compound structure, can be conceptualized.

Conceptual Asymmetric Synthesis Workflow of this compound Isomers

Caption: Conceptual workflow for the asymmetric synthesis of R- and S-Iodiconazole.

Unfortunately, without access to the specific experimental data from the primary literature, it is not possible to provide the detailed, in-depth technical guide requested. This includes:

-

Quantitative Data Tables: Specific yields, enantiomeric excess (ee%) values, reaction times, temperatures, and other critical parameters for each synthetic step cannot be compiled.

-

Detailed Experimental Protocols: Precise amounts of reagents, purification techniques (e.g., chromatography conditions), and analytical characterization data (e.g., NMR, mass spectrometry) are unavailable.

Therefore, the core requirements of the user's request for a technical guide with detailed experimental protocols and quantitative data presentation cannot be fulfilled at this time. Further investigation would be contingent on obtaining the full text of the pivotal research article.

The Core Mechanism of Iodiconazole: A Technical Guide to Its Action on Fungal Ergosterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodiconazole is a potent, broad-spectrum triazole antifungal agent that targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the key enzyme lanosterol 14α-demethylase (CYP51). This document outlines the biochemical consequences of this inhibition, presents relevant quantitative data for comparable azole antifungals to provide context, details key experimental protocols for studying these effects, and includes visualizations to illustrate the critical pathways and workflows.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates a deep understanding of the mechanisms of action of existing and novel antifungal agents. This compound, a triazole antifungal, has demonstrated potent activity against a wide range of pathogenic fungi.[1] Like other azoles, its primary mode of action is the disruption of the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][5] By inhibiting ergosterol synthesis, this compound leads to a cascade of events that ultimately result in the cessation of fungal growth and, in some cases, cell death.

The Ergosterol Biosynthesis Pathway and the Target of this compound

The biosynthesis of ergosterol is a complex, multi-step process. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, also known as CYP51.[6][7] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[8]

This compound, as a triazole antifungal, acts as a potent and specific inhibitor of fungal CYP51.[2] The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol. This non-competitive inhibition is highly specific for the fungal enzyme over its mammalian counterpart, which is a key factor in the therapeutic window of azole drugs.

The inhibition of CYP51 by this compound has two major consequences:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the fungal cell membrane. The resulting ergosterol-deficient membrane has altered fluidity and permeability, which impairs the function of membrane-associated enzymes and transport systems.[3]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylation causes the accumulation of lanosterol and other 14α-methylated sterol precursors.[7] These methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane stress and dysfunction.[5]

The combined effects of ergosterol depletion and accumulation of toxic intermediates disrupt membrane integrity, inhibit fungal growth, and can ultimately lead to cell lysis.[4]

Quantitative Analysis of CYP51 Inhibition

Table 1: Comparative IC50 Values of Azole Antifungals against Candida albicans CYP51

| Antifungal Agent | IC50 (µM) | Reference |

|---|---|---|

| Itraconazole | 0.0076 | |

| Ketoconazole | 0.008 | |

| Voriconazole | ~0.02 | [1] |

| Fluconazole | ~0.5 |

Note: These values are for comparative purposes and were obtained from in vitro assays with purified or heterologously expressed C. albicans CYP51.

Molecular docking studies have provided insights into the binding mode of this compound isomers with the active site of Candida albicans CYP51. These studies suggest a strong interaction between the triazole moiety and the heme group, with the rest of the molecule forming favorable hydrophobic interactions within the active site, contributing to its potent inhibitory activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CYP51.

Objective: To determine the IC50 value of this compound for fungal CYP51.

Materials:

-

Purified or recombinant fungal CYP51

-

Cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Scintillation fluid and counter (if using radiolabeled substrate) or HPLC system

Protocol:

-

Reconstitution of the Enzyme System: In a reaction vessel, combine the purified CYP51, CPR, and lanosterol in the reaction buffer. The substrate can be radiolabeled for easier detection of the product.

-

Incubation with Inhibitor: Add varying concentrations of this compound to the reaction vessels. Include a control with no inhibitor.

-

Initiation of Reaction: Start the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid or base).

-

Extraction of Sterols: Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted sterols to quantify the amount of product formed. This can be done by:

-

Radiometric analysis: If a radiolabeled substrate was used, the product can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a scintillation counter.

-

HPLC analysis: The product can be separated and quantified by HPLC with UV or mass spectrometry detection.

-

-

Calculation of IC50: Plot the percentage of inhibition of CYP51 activity against the concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the changes in the sterol composition of fungal cells after treatment with an antifungal agent.

Objective: To quantify the depletion of ergosterol and the accumulation of lanosterol in fungal cells treated with this compound.

Materials:

-

Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

-

Culture medium (e.g., Sabouraud Dextrose Broth)

-

This compound stock solution

-

Saponification solution (e.g., alcoholic potassium hydroxide)

-

Extraction solvent (e.g., n-hexane)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Protocol:

-

Fungal Culture and Treatment: Grow the fungal culture to the mid-logarithmic phase. Add this compound at a specific concentration (e.g., at or below the MIC) and continue to incubate. Include a control culture without the drug.

-

Cell Harvesting: Harvest the fungal cells by centrifugation.

-

Saponification: Resuspend the cell pellet in the saponification solution and heat to hydrolyze lipids and release the sterols.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent like n-hexane.

-

Derivatization: Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis. This is typically done by silylation.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times in the gas chromatograph and identified by their mass spectra.

-

Quantification: Quantify the amounts of ergosterol and lanosterol by comparing their peak areas to those of known standards.

Antifungal Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is a reference method for broth dilution antifungal susceptibility testing of yeasts.

Objective: To determine the MIC of this compound against various fungal pathogens.

Materials:

-

Fungal isolates

-

RPMI-1640 medium buffered with MOPS

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the fungal isolate.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the microtiter plates containing RPMI-1640 medium.

-

Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or with a spectrophotometer.

Conclusion

This compound exerts its potent antifungal activity by specifically inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This targeted inhibition disrupts the ergosterol biosynthesis pathway, leading to a fungistatic or fungicidal effect through the depletion of essential ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other azole antifungals, facilitating a deeper understanding of their mechanisms of action and the development of strategies to combat antifungal resistance. Further research to obtain specific quantitative data for this compound's interaction with CYP51 will be invaluable for a complete characterization of this promising antifungal agent.

References

- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]

- 6. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Modeling of Iodiconazole's Interaction with Fungal CYP51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular modeling techniques used to investigate the interaction between the antifungal agent Iodiconazole and its target enzyme, cytochrome P450 family 51 (CYP51), also known as lanosterol 14α-demethylase. Understanding this interaction at a molecular level is crucial for the rational design of more potent and selective antifungal drugs. This document outlines the key computational methodologies, presents relevant quantitative data, and visualizes the underlying biological and experimental workflows.

Introduction to this compound and CYP51

This compound is a triazole antifungal agent that exhibits broad-spectrum activity against various fungal pathogens. Like other azole antifungals, its primary mechanism of action is the inhibition of CYP51, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane, which results in the inhibition of fungal growth.

CYP51 is a heme-containing monooxygenase that is highly conserved among fungi. The interaction between azole antifungals and CYP51 involves the coordination of the triazole ring's nitrogen atom with the heme iron atom in the enzyme's active site. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step in ergosterol synthesis.

Data Presentation: Quantitative Analysis of Azole-CYP51 Interactions

The following tables summarize key quantitative data from various molecular modeling and experimental studies on the interaction of azole antifungals with fungal CYP51. While specific comprehensive data for this compound is compiled from available literature, comparative data for other well-known azoles are also presented to provide context for its relative potency and binding affinity.

Table 1: Molecular Docking and Binding Energy Data for Azole Antifungals with Candida albicans CYP51

| Antifungal Agent | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 to -9.5 | Not widely reported | Heme, Tyr132, Phe228, Leu376, His377, Met508 |

| Fluconazole | -5.7 to -7.2 | -47.97 | Heme, Tyr132, Ser378 |

| Itraconazole | -9.0 to -11.5 | -100.09 | Heme, Tyr118, Tyr132, Phe228, Leu376, Met508 |

| Voriconazole | -7.5 to -9.0 | -54.83 | Heme, Tyr132, Ser378 |

| Posaconazole | -10.0 to -12.5 | -101.34 | Heme, Tyr118, Tyr132, Phe228, Leu376, Met508 |

Note: Docking scores and binding energies can vary depending on the specific software, force fields, and parameters used in the study.

Table 2: In Vitro Inhibitory Activity and Binding Affinity of Azole Antifungals against Candida albicans CYP51

| Antifungal Agent | IC50 (µM) | Dissociation Constant (Kd) (nM) |

| This compound | 0.03 - 0.15 | Not widely reported |

| Fluconazole | 0.31 - 1.3 | 47 - 56 |

| Itraconazole | 0.20 - 1.3 | 10 - 26 |

| Voriconazole | 0.14 - 1.6 | 10 - 26 |

| Ketoconazole | 0.4 - 0.6 | 10 - 26 |

Note: IC50 and Kd values are dependent on the experimental conditions, such as enzyme and substrate concentrations.

Experimental Protocols

This section details the typical methodologies employed in the molecular modeling of the this compound-CYP51 interaction.

Homology Modeling of Fungal CYP51

As the crystal structure of CYP51 from all fungal species of interest may not be available, homology modeling is often the first step to generate a reliable 3D model.

-

Template Selection: A BLAST (Basic Local Alignment Search Tool) search of the protein data bank (PDB) is performed using the target fungal CYP51 amino acid sequence to identify suitable templates with high sequence identity (typically > 40%). The crystal structure of human CYP51 or CYP51 from a related fungal species (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus) are common templates.

-

Sequence Alignment: The target sequence is aligned with the template sequence to identify conserved and variable regions.

-

Model Building: A 3D model of the target CYP51 is generated using software like MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and modeling the loops and side chains of the non-aligned regions.

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK for Ramachandran plot analysis (to check stereochemical quality), and Verify3D (to evaluate the compatibility of the 3D model with its own amino acid sequence). The model with the best validation scores is selected for further studies.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein.

-

Protein and Ligand Preparation: The homology model of CYP51 is prepared by adding hydrogen atoms, assigning partial charges, and defining the active site, which includes the heme group. The 3D structure of this compound is generated and optimized using software like ChemDraw or Avogadro.

-

Docking Simulation: Docking is performed using software such as AutoDock, Glide, or GOLD. The program explores various conformations of this compound within the defined active site of CYP51 and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Docking Poses: The resulting docking poses are analyzed to identify the most stable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and the coordination with the heme iron, are examined to understand the molecular basis of binding.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the this compound-CYP51 complex over time, providing insights into its stability and flexibility.

-

System Setup: The docked this compound-CYP51 complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

-

Force Field Application: A force field (e.g., AMBER, CHARMM, GROMOS) is applied to describe the potential energy of the system. The force field contains parameters for all the atoms, bonds, angles, and dihedrals in the protein, ligand, and water molecules.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a two-step equilibration process: first, an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, and then an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the density of the system.

-

Production Run: A production MD run is performed for a significant period (typically tens to hundreds of nanoseconds). The trajectory of the atoms is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between this compound and CYP51.

-

Binding Free Energy Calculation: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity.

-

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Azole Inhibition

The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi and the point of inhibition by azole antifungals like this compound.

Caption: Inhibition of CYP51 by this compound in the fungal ergosterol biosynthesis pathway.

Molecular Modeling Workflow

This diagram outlines the typical workflow for the molecular modeling of the this compound-CYP51 interaction.

Caption: A typical workflow for the molecular modeling of a protein-ligand interaction.

Pharmacokinetic Profile of Topical Iodiconazole Cream: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodiconazole is a novel triazole antifungal agent demonstrating broad-spectrum activity against various clinically relevant fungi.[1] Its development as a topical cream formulation necessitates a thorough understanding of its pharmacokinetic (PK) profile, particularly its behavior at the site of action—the skin. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound when administered as a topical cream, based on available preclinical and clinical data. The information herein is intended to support further research, formulation development, and clinical application of this promising antifungal compound.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic properties of topical this compound cream have been evaluated in both human and animal models. The following tables summarize the key quantitative data from these studies, offering a comparative overview of the drug's behavior in different species and under varying conditions.

Table 1: Single-Dose Pharmacokinetics of this compound Cream in the Stratum Corneum of Healthy Chinese Volunteers[2][3]

| Cream Concentration | Cmax (mg/g) | Tmax (h) | t1/2 (h) | AUC0-t (mg·h/g) | AUC0-∞ (mg·h/g) |

| 1% | 1.2 ± 0.7 | 3.3 ± 1.1 | 6.6 ± 3.4 | 10.9 ± 3.0 | 11.6 ± 2.9 |

| 2% | 2.2 ± 1.0 | 2.9 ± 1.1 | 7.2 ± 4.1 | 20.8 ± 10.4 | 23.5 ± 14.4 |

| 4% | 2.4 ± 1.0 | 3.8 ± 0.4 | 5.9 ± 2.9 | 20.9 ± 7.9 | 22.2 ± 8.9 |

Data are presented as mean ± standard deviation. Cmax, AUC0-t, and AUC0-∞ did not show a proportional increase with the dose, suggesting saturation of the formulation at approximately 2%.[2]

Table 2: In Vivo Pharmacokinetics of 2% this compound Cream in Rats[1]

| Parameter | Value |

| Dosage | 0.033 g/cm² (on a 3 cm x 5 cm area) |

| AUC (dermis) / AUC (blood) Ratio | ~20 |

| AUC/MIC Ratio (dermis) | 347.7 h |

| AUC/MIC Ratio (blood) | 18.8 h |

These findings indicate a significant "reservoir effect," with higher drug distribution and retention in the target skin tissue compared to systemic circulation.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies of topical this compound cream.

Human Pharmacokinetic Study

Objective: To investigate the pharmacokinetics of this compound in the stratum corneum after a single topical application of three different cream concentrations in healthy Chinese volunteers.[2]

Methodology:

-

Study Design: A randomized, parallel-group study.[2]

-

Subjects: 30 healthy Chinese volunteers, stratified by sex and randomly divided into three groups of ten.[2]

-

Treatment: Each group received a single topical dose of 0.4 g of either 1%, 2%, or 4% this compound cream.[2]

-

Sampling: Stratum corneum (SC) samples were collected from the application site at predetermined time points using the tape-stripping method.[2]

-

Analytical Method: The concentration of this compound in the SC samples was determined using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[2][3]

Caption: Workflow of the human pharmacokinetic study of topical this compound cream.

Animal Pharmacokinetic Study

Objective: To investigate the distribution of this compound in the dermal interstitial fluid and blood of rats following dermal administration.[1]

Methodology:

-

Animal Model: Sprague-Dawley rats.[1]

-

Treatment: Dermal administration of a 2% this compound cream at a dosage of 0.033 g/cm² over a 3 cm x 5 cm area.[1]

-

Sampling: Double-site microdialysis was used to simultaneously collect samples from the dermal interstitial fluid and blood.[1]

-

Analytical Method: An ultra-fast liquid chromatography (UFLC) method was utilized to measure this compound concentrations in the microdialysis samples.[4]

Caption: Workflow of the animal pharmacokinetic study using microdialysis.

Discussion of Pharmacokinetic Profile

Absorption

Following topical application, this compound penetrates the stratum corneum and establishes a reservoir within the skin.[1] The human study demonstrated that maximum concentrations (Cmax) in the stratum corneum are reached within approximately 3 to 4 hours.[2] The absorption into the systemic circulation appears to be limited, as evidenced by the high ratio of dermal to blood concentrations observed in the rat study.[1] This localized absorption is a desirable characteristic for a topical antifungal agent, as it maximizes efficacy at the target site while minimizing the potential for systemic side effects.

The non-proportional increase in Cmax and AUC with increasing cream concentrations in the human study suggests that the formulation may become saturated at concentrations around 2%.[2] This has important implications for formulation optimization, indicating that higher concentrations may not necessarily lead to a proportional increase in local drug delivery.

Distribution

The primary site of distribution for topically applied this compound is the skin. The rat microdialysis study revealed that the concentration of free this compound is significantly higher in the dermis compared to the blood, with an AUC (dermis) to AUC (blood) ratio of approximately 20.[1] This indicates that the drug is preferentially distributed to and retained within the skin tissues, creating a "reservoir effect."[1] This sustained local concentration is advantageous for treating dermatophytosis and other cutaneous fungal infections.

Metabolism and Excretion

The provided search results do not contain specific details on the metabolism and excretion of topically applied this compound. As a triazole antifungal, it is plausible that any systemically absorbed this compound would undergo hepatic metabolism, similar to other drugs in its class. However, due to the low systemic absorption observed, metabolism and excretion are likely minor elimination pathways for the topically applied dose. Further studies are required to fully characterize the metabolic fate and excretion routes of this compound following topical administration.

Conclusion

The available pharmacokinetic data for topical this compound cream indicate a favorable profile for the treatment of cutaneous fungal infections. The formulation effectively delivers the active agent to the stratum corneum and underlying dermal tissue, where it is retained at high concentrations, creating a significant reservoir effect. Systemic absorption is low, suggesting a favorable safety profile with a reduced risk of systemic side effects. The finding of formulation saturation at approximately 2% provides valuable guidance for future dose-ranging studies and formulation optimization. Further research into the metabolism and excretion of topically applied this compound will provide a more complete understanding of its overall pharmacokinetic profile.

References

- 1. In vivo pharmacokinetics and in vitro antifungal activity of this compound, a new triazole, determined by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single dose pharmacokinetics of topical this compound creams in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Initial Toxicity Screening of Iodiconazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodiconazole is a potent, broad-spectrum triazole antifungal agent. As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount before it can advance through the drug development pipeline. This technical guide provides a comprehensive overview of the essential initial toxicity screening methodologies for this compound and its derivatives. While specific quantitative toxicity data for this compound is not extensively available in the public domain, this document outlines the standard, validated experimental protocols and data presentation formats that are critical for the preclinical safety assessment of this and other new antifungal agents. A recent study has indicated that certain derivatives of this compound, such as compound 20l, are almost non-toxic to mammalian Human Umbilical Vein Endothelial Cells (HUVEC) and Human Embryonic Kidney 293T cells, underscoring the importance of a systematic toxicological evaluation to identify promising candidates with favorable safety profiles.[1][2]

In Vitro Cytotoxicity Screening

The initial assessment of toxicity typically begins with in vitro cytotoxicity assays to determine a compound's effect on cell viability. These assays are crucial for establishing a preliminary therapeutic index and for guiding dose selection in subsequent in vivo studies.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from in vitro cytotoxicity assays should be summarized in a clear and concise table. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound that reduces cell viability by 50%.

| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| This compound | HepG2 (Human Liver) | MTT | 48 | Data Not Available |

| HEK293 (Human Kidney) | XTT | 48 | Data Not Available | |

| HUVEC (Human Endothelial) | CellTiter-Glo | 48 | Data Not Available | |

| Derivative A | HepG2 (Human Liver) | MTT | 48 | Data Not Available |

| Derivative B | HepG2 (Human Liver) | MTT | 48 | Data Not Available |

| Doxorubicin (Control) | HepG2 (Human Liver) | MTT | 48 | ~0.5 µM |

Note: The IC50 values in this table are placeholders to illustrate the recommended data presentation format. Actual experimental data for this compound and its derivatives are not publicly available.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a common method for assessing cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture and Seeding:

-

Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity screening) in appropriate media and conditions.

-

Harvest cells in the logarithmic growth phase and determine cell viability and count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of test concentrations.

-

Remove the culture medium from the 96-well plate and add fresh medium containing the various concentrations of the test compounds. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

-

In Vitro Cytotoxicity Assay Workflow

In Vivo Acute Toxicity Screening

Following in vitro assessment, promising candidates are typically evaluated in in vivo models to understand their systemic toxicity. The acute toxicity study provides a preliminary assessment of the compound's toxicity from a single, high dose.

Data Presentation: In Vivo Acute Toxicity

The median lethal dose (LD50) is the standard metric from acute toxicity studies, representing the dose that is lethal to 50% of the test animal population.

| Compound | Animal Model | Route of Administration | Observation Period (days) | LD50 (mg/kg) |

| This compound | Mouse | Oral (p.o.) | 14 | Data Not Available |

| Rat | Intravenous (i.v.) | 14 | Data Not Available | |

| Derivative A | Mouse | Oral (p.o.) | 14 | Data Not Available |

| Ketoconazole (Control) | Mouse | Oral (p.o.) | 14 | ~86 mg/kg |

Note: The LD50 values in this table are placeholders for illustrative purposes. Actual experimental data for this compound and its derivatives are not publicly available.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD 425 guideline, which reduces the number of animals required.

-

Animal Selection and Acclimatization:

-

Select a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

-

Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

-

-

Dose Formulation and Administration:

-

Prepare a stable formulation of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer a single oral dose of the compound using a gavage needle.

-

-

Procedure:

-

Dose a single animal at a starting dose level.

-

Observe the animal for signs of toxicity and mortality for up to 48 hours.

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome).

-

-

Observation:

-

Observe all animals for clinical signs of toxicity, changes in body weight, and mortality for a total of 14 days.

-

At the end of the observation period, perform a gross necropsy on all surviving animals.

-

-

Data Analysis:

-

Calculate the LD50 and its confidence intervals using appropriate statistical methods (e.g., maximum likelihood estimation).

-

In Vivo Acute Toxicity Study Workflow

Mechanism of Action and Potential for Off-Target Toxicity

Azole antifungals, including this compound, exert their therapeutic effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Mechanism of Action of this compound

A key consideration in the toxicity screening of azole antifungals is their potential to inhibit human cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of drugs and endogenous compounds. Inhibition of human CYPs can lead to adverse drug-drug interactions and other toxicities. Therefore, early in vitro screening of this compound and its derivatives against a panel of key human CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) is essential.

Potential for CYP Enzyme Interaction

Conclusion

The initial toxicity screening of this compound and its derivatives is a critical step in their preclinical development. This guide outlines the standard methodologies for in vitro cytotoxicity and in vivo acute toxicity assessments, providing a framework for generating the essential data required for a comprehensive safety evaluation. While specific public data on the toxicity of this compound remains limited, the protocols and data presentation formats described herein represent the best practices in the field. A systematic approach to these early toxicological studies will be instrumental in identifying derivatives of this compound with a high therapeutic index and a favorable safety profile for further development as novel antifungal agents.

References

An In-depth Technical Guide to the Stability of Iodiconazole: Degradation Pathways and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability profile of Iodiconazole, a novel triazole antifungal agent. It details the intrinsic stability of the molecule and its susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. This document outlines the primary degradation pathways, identifies key degradation products, and provides detailed experimental protocols for conducting forced degradation studies. Furthermore, it presents quantitative data on the extent of degradation under different conditions and offers insights into the analytical methodologies required for stability-indicating assays. The information herein is intended to support researchers, scientists, and drug development professionals in formulating stable this compound drug products and establishing appropriate storage conditions and shelf-life.

Introduction

This compound is a potent, broad-spectrum triazole antifungal agent with a complex molecular structure that renders it susceptible to various degradation pathways.[1] Understanding the stability of this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to elucidate its degradation products and pathways.[2] This guide synthesizes available data on the stability of this compound and related triazole antifungals to provide a detailed technical resource for professionals in the pharmaceutical industry.

Stability Profile of this compound

This compound is susceptible to degradation under several stress conditions. The primary pathways of degradation include hydrolysis (acidic and basic), oxidation, and photolysis. Thermal degradation is also a factor to consider, particularly at elevated temperatures.

Hydrolytic Degradation

This compound demonstrates significant degradation in both acidic and alkaline conditions. Basic hydrolysis is generally more pronounced than acidic hydrolysis.[3] Neutral hydrolysis also occurs, but typically at a slower rate.[4]

Oxidative Degradation

The molecule is susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents like hydrogen peroxide.[4][5][6] The degradation can lead to the formation of N-oxides and other oxygenated derivatives.[7]

Photodegradation

Exposure to ultraviolet (UV) light can induce photodegradation of this compound. The primary mechanism involves C-N bond cleavage and potential loss of halogen atoms from the phenyl rings.[8][9]

Thermal Degradation

While relatively stable at ambient temperatures, this compound can undergo degradation at elevated temperatures. Dry heat studies are crucial to determine the impact of temperature on the solid-state stability of the drug substance.[5][10]

Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies on triazole antifungals, serving as a proxy for this compound's stability profile.

Table 1: Degradation of this compound under Various Stress Conditions (Based on Voriconazole Data)

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 3 N HCl | 60 min | Room Temperature | Not specified, but degradation observed | [4] |

| Base Hydrolysis | 0.1 N NaOH | 30 min | Room Temperature | Not specified, but degradation observed | [4] |

| Neutral Hydrolysis | Water | Reflux | Boiling Water Bath | 56.92 | [4] |

| Oxidative | 30% w/v H₂O₂ | 15 min | Room Temperature | Stable | [4] |

| Dry Heat | - | - | - | Stable | [4] |

| Photolytic | - | - | - | Stable | [4] |

Table 2: Degradation of this compound under Various Stress Conditions (Based on Itraconazole Data)

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 1N methanolic HCl | 2 hours | 75°C | Degradation observed | [5] |

| Base Hydrolysis | 1N methanolic NaOH | 2 hours | 75°C | No degradation | [5] |

| Neutral Hydrolysis | Water | 2 hours | 75°C | No degradation | [5] |

| Oxidative | 30% H₂O₂ | 2 hours | 75°C | Degradation observed | [5] |

| Dry Heat | - | 72 hours | 80°C | No degradation | [5] |

| Photolytic (Sunlight) | - | 3 days | Ambient | No degradation | [5] |

| Photolytic (UV light) | - | 40 hours | Ambient | No degradation | [5] |

| Oxidative | 30% H₂O₂ | - | - | 16.0 | [6] |

| Acid Hydrolysis | 0.1 N HCl | - | - | 17.2 | [6] |

| Base Hydrolysis | 0.1 N NaOH | - | - | 4.3 | [6] |

| Thermal | - | - | - | 0.1 | [6] |

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for triazole antifungals.

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) is prepared by dissolving the accurately weighed drug substance in a suitable solvent, such as methanol or acetonitrile.[4][10][11]

Acid Hydrolysis

To a specific volume of the stock solution, an equal volume of an acidic solution (e.g., 3 N HCl) is added.[4][11] The mixture is then kept at room temperature or heated for a specified duration. Samples are withdrawn at various time points, neutralized with a suitable base (e.g., 3 N NaOH), and diluted with the mobile phase for analysis.[4]

Base Hydrolysis

An equal volume of a basic solution (e.g., 0.1 N NaOH) is added to a specific volume of the stock solution.[4] The mixture is maintained at room temperature or heated for a defined period. Samples are taken at intervals, neutralized with an appropriate acid (e.g., 0.1 N HCl), and prepared for analysis.[4]

Neutral Hydrolysis

The drug stock solution is mixed with water and refluxed in a boiling water bath for a specified time.[4][11] After cooling, the solution is diluted to the mark and analyzed.

Oxidative Degradation

The stock solution is treated with an oxidizing agent, typically 30% w/v hydrogen peroxide.[4][10] The reaction is allowed to proceed at room temperature or with heating. Excess hydrogen peroxide may be removed by gentle heating before analysis.[4]

Thermal Degradation

For solid-state thermal degradation, the drug substance is placed in a hot air oven at a high temperature (e.g., 80°C or 105°C) for an extended period (e.g., 24-72 hours).[5][10] For solution-state studies, the drug solution is refluxed for a specified time.

Photodegradation

The drug solution is exposed to direct sunlight or a UV lamp for a defined duration.[5][10] A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Analytical Methodology

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate and quantify this compound from its degradation products.[4][5][10][12][13] The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3][5][12]

Degradation Pathways and Visualizations

The degradation of this compound proceeds through several pathways, leading to a variety of degradation products.

Photodegradation Pathway

The photodegradation of triazole antifungals like itraconazole, a proxy for this compound, primarily involves two key steps:

-

C-N bond cleavage: The bond between the triazole ring and the rest of the molecule is susceptible to cleavage upon exposure to UV radiation.

-

Dechlorination: Loss of one of the chlorine atoms from the dichlorophenyl ring can occur.[9]

Caption: Proposed Photodegradation Pathways of this compound.

Hydrolytic and Oxidative Degradation Pathway

Under hydrolytic and oxidative stress, this compound can undergo cleavage of its side chains and oxidation of the nitrogen atoms in the triazole ring. For instance, a major degradation product of voriconazole, a similar triazole, is formed through cleavage and oxidation.[1][7]

Caption: Key Hydrolytic and Oxidative Degradation Pathways.

Experimental Workflow for Forced Degradation

A typical workflow for conducting forced degradation studies is outlined below.

Caption: Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure the quality, safety, and efficacy of the final drug product. This technical guide has summarized the key stability issues, including susceptibility to hydrolysis, oxidation, and photolysis. The provided quantitative data, experimental protocols, and degradation pathways serve as a valuable resource for pharmaceutical scientists and researchers. A comprehensive understanding of this compound's degradation profile will enable the development of robust formulations with an appropriate shelf-life, ultimately benefiting patients who rely on this important antifungal therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Roles of CYP3A4 and CYP2C19 in methyl hydroxylated and N-oxidized metabolite formation from voriconazole, a new anti-fungal agent, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijrpb.com [ijrpb.com]

- 11. sciencescholar.us [sciencescholar.us]

- 12. academic.oup.com [academic.oup.com]

- 13. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 4-Iodobenzyl Moiety in the Antifungal Efficacy of Iodiconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodiconazole is a novel triazole antifungal agent demonstrating broad-spectrum activity against a range of pathogenic fungi. A key structural feature of this compound is the presence of a 4-iodobenzyl group, which plays a critical role in its potent antifungal efficacy. This technical guide delves into the multifaceted contributions of this moiety to this compound's mechanism of action, binding affinity to its target enzyme, and overall antifungal activity. Through an examination of structure-activity relationships, molecular modeling studies, and comparative bioactivity data, this document elucidates the significance of the 4-iodobenzyl group for drug design and development professionals in the field of antifungal therapeutics.

Introduction to this compound and the Azole Antifungal Class

This compound belongs to the azole class of antifungal agents, which are cornerstone therapies for the treatment of fungal infections. The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.

By inhibiting CYP51, azoles disrupt ergosterol production, leading to the accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and replication, exerting a fungistatic effect.[1] The chemical structure of this compound is characterized by a central propan-2-ol core linked to a 1,2,4-triazole ring, a 2,4-difluorophenyl group, and a distinctive N-methyl-N-(4-iodobenzyl)amino side chain. It is this latter component, specifically the 4-iodobenzyl group, that is the focus of this guide.

The Crucial Role of the 4-Iodobenzyl Group

The 4-iodobenzyl group is not merely a structural component of this compound; it is a key determinant of its high antifungal potency. Its role can be understood through its contributions to the drug's interaction with its target enzyme, CYP51.

Enhanced Binding Affinity through Hydrophobic Interactions

Molecular modeling and docking studies of azole antifungals within the active site of CYP51 have consistently highlighted the importance of hydrophobic interactions in stabilizing the drug-enzyme complex.[3][4] The active site of fungal CYP51 contains a hydrophobic channel, and the side chains of many azoles, including the benzyl group of this compound, extend into this channel.

The iodine atom at the para-position of the benzyl ring significantly enhances the hydrophobicity of this moiety. This increased lipophilicity promotes stronger van der Waals and hydrophobic interactions with the nonpolar amino acid residues lining the active site channel of CYP51. These enhanced interactions lead to a more stable and prolonged binding of this compound to the enzyme, resulting in more effective inhibition of ergosterol biosynthesis and, consequently, greater antifungal activity.

Structure-Activity Relationship (SAR) Insights

While a direct comparative study of this compound with its non-iodinated analog is not extensively published, the broader structure-activity relationship (SAR) studies of azole antifungals provide strong evidence for the beneficial role of halogen substituents on the benzyl ring. Studies on fluconazole analogs have shown that the introduction of substituted benzyl groups can significantly modulate antifungal activity.[5][6] Halogenation, in particular, is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic properties. The presence of a halogen, such as iodine, can influence the electronic properties of the aromatic ring and contribute to favorable interactions within the enzyme's active site.

Quantitative Antifungal Activity of this compound

The in vitro antifungal activity of this compound has been evaluated against a wide range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other commonly used azole antifungals.

| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |

| Candida albicans | 0.015 - 0.5 | 0.25 - >64 | 0.03 - 4 |

| Candida glabrata | 0.125 - 4 | 8 - >64 | 0.125 - 8 |

| Candida krusei | 0.25 - 2 | 16 - >64 | 0.25 - 4 |

| Candida parapsilosis | 0.03 - 1 | 0.5 - 4 | 0.03 - 1 |

| Cryptococcus neoformans | 0.06 - 0.5 | 2 - 16 | 0.06 - 0.5 |

| Aspergillus fumigatus | 0.125 - 1 | >64 | 0.125 - 2 |

| Trichophyton rubrum | ≤0.03 - 0.125 | 1 - 16 | ≤0.03 - 0.25 |

Note: MIC values are presented as ranges compiled from various studies and can vary depending on the specific strain and testing methodology.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

A detailed, step-by-step protocol for the synthesis of a key intermediate and the final product is as follows:

Step 1: Synthesis of 2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

-

To a solution of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent (e.g., dimethyl sulfoxide), add trimethylsulfoxonium iodide and sodium hydride portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the epoxide intermediate.

Step 2: Synthesis of this compound

-

To a solution of the epoxide intermediate from Step 1 in a suitable solvent (e.g., ethanol), add N-methyl-N-(4-iodobenzyl)amine.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

The in vitro antifungal activity of this compound and its analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3][7][8]

References

- 1. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols [yxsj.smmu.edu.cn]

- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

Unveiling the Cutaneous Reservoir: A Technical Guide to the Persistent Presence of Itraconazole in the Skin

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the reservoir effect of itraconazole in the skin. This document provides an in-depth analysis of the mechanisms, experimental evaluation, and quantitative data associated with the prolonged retention of itraconazole in the cutaneous layers.

Itraconazole, a broad-spectrum triazole antifungal agent, exhibits a significant reservoir effect within the skin, leading to sustained therapeutic concentrations long after administration has ceased. This phenomenon is of paramount importance for the effective treatment of cutaneous fungal infections. Understanding the dynamics of this reservoir is crucial for optimizing dosing regimens and developing novel topical formulations. This guide delves into the core principles of itraconazole's cutaneous accumulation, supported by detailed experimental protocols and quantitative data.

The Science of Sequestration: How Itraconazole Forms a Reservoir

The establishment of an itraconazole reservoir in the skin is a multifactorial process driven by the drug's physicochemical properties and the unique biology of the cutaneous layers. Itraconazole's high lipophilicity and affinity for keratin are key determinants of its accumulation in the stratum corneum, the outermost layer of the epidermis.[1]

Upon oral administration, itraconazole is distributed systemically and reaches the skin via several pathways, including passive diffusion from the dermal vasculature into the epidermis and secretion through sebaceous and sweat glands. Once in the skin, its lipophilic nature facilitates its partitioning into the lipid-rich intercellular matrix of the stratum corneum. Furthermore, itraconazole binds to keratin, the primary structural protein in corneocytes, further contributing to its retention. This binding is a critical component of the reservoir, as it allows the drug to persist in the stratum corneum as it undergoes its natural desquamation process, providing a sustained release of the antifungal agent to the deeper layers of the epidermis and dermis.